molecular formula C19H21NO3S B5807169 PROPAN-2-YL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5807169
M. Wt: 343.4 g/mol
InChI Key: ILOGLBUQADZRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including PROPAN-2-YL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Chemical Reactions Analysis

PROPAN-2-YL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cancer, and microbial infections . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

PROPAN-2-YL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share a similar thiophene core structure but differ in their functional groups and specific applications. For example, suprofen is a nonsteroidal anti-inflammatory drug, articaine is a dental anesthetic, and tioconazole is an antifungal agent . The uniqueness of this compound lies in its specific functional groups and their impact on its biological and chemical properties.

Properties

IUPAC Name

propan-2-yl 2-(cyclobutanecarbonylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-12(2)23-19(22)16-15(13-7-4-3-5-8-13)11-24-18(16)20-17(21)14-9-6-10-14/h3-5,7-8,11-12,14H,6,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOGLBUQADZRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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